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molecular formula C15H14O4 B8695727 4,4'-(1,3-Dioxolane-2,2-diyl)diphenol CAS No. 91998-26-4

4,4'-(1,3-Dioxolane-2,2-diyl)diphenol

Cat. No. B8695727
M. Wt: 258.27 g/mol
InChI Key: BLPKXLBFSPBPHU-UHFFFAOYSA-N
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Patent
US09059448B2

Procedure details

Montmorillonite clay K10 (150 g) was reacted with 99 g of dihydroxybenzophenone at 110° C. in a mixture of 242 ml of ethylene glycol/99 ml of trimethyl orthoformate while distilling a produced by-product. After a lapse of 18 hours, 66 g of trimethyl orthoformate was added to perform a synthetic reaction for 48 hours. 300 ml of ethyl acetate was added to a reactant solution, and the resulting mixture was filtered and extracted with a 2% aqueous solution of sodium hydrogen carbonate four times. Furthermore, the reactant was concentrated, and then recrystallized with dichloroethane to obtain desired 2,2-bis(4-hydroxyphenyl)-1,3-dioxolane.
[Compound]
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3](O)=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11]C=[CH:9][CH:8]=1)=O.C([O:22][CH3:23])(OC)OC.C(OCC)(=[O:26])C.[CH2:30]([OH:33])[CH2:31][OH:32]>>[OH:26][C:15]1[CH:2]=[CH:3][C:4]([C:5]2([C:7]3[CH:8]=[CH:9][C:23]([OH:22])=[CH:11][CH:12]=3)[O:33][CH2:30][CH2:31][O:32]2)=[CH:13][CH:14]=1

Inputs

Step One
Name
Montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
99 g
Type
reactant
Smiles
OC=1C(=C(C(=O)C2=CC=CC=C2)C=CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
242 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while distilling a produced by-product
ADDITION
Type
ADDITION
Details
After a lapse of 18 hours, 66 g of trimethyl orthoformate was added
Duration
18 h
CUSTOM
Type
CUSTOM
Details
a synthetic reaction for 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with a 2% aqueous solution of sodium hydrogen carbonate four times
CONCENTRATION
Type
CONCENTRATION
Details
Furthermore, the reactant was concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized with dichloroethane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(OCCO1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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